molecular formula C10H5Cl2FN2 B14057508 2-(2,5-Dichlorophenyl)-5-fluoropyrimidine

2-(2,5-Dichlorophenyl)-5-fluoropyrimidine

Cat. No.: B14057508
M. Wt: 243.06 g/mol
InChI Key: WTAMUFHMXBOAFE-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-5-fluoropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a dichlorophenyl group and a fluorine atom attached to the pyrimidine ring. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-5-fluoropyrimidine typically involves the reaction of 2,5-dichlorophenylamine with a fluorinated pyrimidine precursor. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-5-fluoropyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-5-fluoropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-Dichlorophenyl)-5-fluoropyrimidine is unique due to the presence of both dichlorophenyl and fluoropyrimidine groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H5Cl2FN2

Molecular Weight

243.06 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-5-fluoropyrimidine

InChI

InChI=1S/C10H5Cl2FN2/c11-6-1-2-9(12)8(3-6)10-14-4-7(13)5-15-10/h1-5H

InChI Key

WTAMUFHMXBOAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC=C(C=N2)F)Cl

Origin of Product

United States

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